molecular formula C20H20F3N5O2 B607216 Unii-lsy2D22fbk CAS No. 1233231-30-5

Unii-lsy2D22fbk

Cat. No. B607216
M. Wt: 419.41
InChI Key: HHXCJIMPEJSJTG-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Unique Ingredient Identifier (UNII) “lsy2D22fbk” is linked to a substance’s molecular structure or descriptive information and is generated by the Global Substance Registration System (GSRS) of the Food and Drug Administration (FDA) . The formula for this substance is C20H20F3N5O2 .

Scientific Research Applications

Tumor-Specific Targeting in Cancer Chemotherapy

Dharap et al. (2005) developed a drug delivery system (DDS) using Luteinizing hormone-releasing hormone (LHRH) as a targeting moiety for cancer cells. This DDS minimizes drug uptake by normal cells while enhancing retention in cancer cells, potentially increasing chemotherapy efficacy and reducing side effects in healthy organs (Dharap et al., 2005).

Lipid Nanoparticle Systems for Gene Therapies

Cullis and Hope (2017) discuss the use of lipid nanoparticle (LNP) systems in delivering genetic drugs like siRNA, mRNA, or plasmid DNA. LNPs are leading non-viral delivery systems for genetic drugs, showing promise in treating untreatable diseases like transthyretin-induced amyloidosis (Cullis & Hope, 2017).

Literature-Based Discovery for Explaining Adverse Drug Effects

Hristovski et al. (2016) used literature-based discovery (LBD) for providing pharmacological and/or pharmacogenomic explanations for reported adverse drug effects. By linking drugs with reported adverse effects through genes or proteins, LBD helps in understanding the processes causing these effects (Hristovski et al., 2016).

Polymorphisms Predicting Response to Rituximab in Cancer

Weng and Levy (2003) discovered that specific polymorphisms in the immunoglobulin G fragment C receptor are independently associated with the response rate and progression in patients with follicular lymphoma treated with rituximab. This suggests a genetic component influencing treatment efficacy (Weng & Levy, 2003).

Nanoparticle Complex in Bladder Cancer Treatment

Hu et al. (2018) explored an LK/paclitaxel nanoparticle complex for treating bladder cancer. This complex aims to improve half-life, bioavailability, and tumor site enrichment of drugs, potentially enhancing anti-bladder cancer pharmacotherapy (Hu et al., 2018).

Drug Discovery Perspectives

Drews (2000) provides an overview of the evolution of drug research, emphasizing the impact of molecular biology and genomic sciences on drug discovery. The paper discusses how these advancements have enriched therapeutic options and the role of biotech in bridging the gap between academia and pharmaceutical companies (Drews, 2000).

Involvement of OCT2 in Cisplatin-Induced Nephrotoxicity

Filipski et al. (2009) studied the role of Organic Cation Transporter 2 (OCT2) in cisplatin-induced nephrotoxicity. They found that OCT2 is critical in the renal handling and related renal toxicity of cisplatin, offering a rationale for new approaches to mitigate this side effect (Filipski et al., 2009).

properties

IUPAC Name

(2S)-2-[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)imidazo[4,5-b]pyridin-2-yl]methylamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N5O2/c1-10(19(24)29)25-9-16-26-15-5-6-17(27-20(15)28(16)11-3-2-4-11)30-12-7-13(21)18(23)14(22)8-12/h5-8,10-11,25H,2-4,9H2,1H3,(H2,24,29)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXCJIMPEJSJTG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NCC1=NC2=C(N1C3CCC3)N=C(C=C2)OC4=CC(=C(C(=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NCC1=NC2=C(N1C3CCC3)N=C(C=C2)OC4=CC(=C(C(=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001336086
Record name (2S)-2-(((3-Cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo(4,5-b)pyridin-2-yl)methyl)amino)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(((3-Cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo(4,5-b)pyridin-2-yl)methyl)amino)propanamide

CAS RN

1233231-30-5
Record name (2S)-2-(((3-Cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo(4,5-b)pyridin-2-yl)methyl)amino)propanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233231305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-(((3-Cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo(4,5-b)pyridin-2-yl)methyl)amino)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(((3-CYCLOBUTYL-5-(3,4,5-TRIFLUOROPHENOXY)-3H-IMIDAZO(4,5-B)PYRIDIN-2-YL)METHYL)AMINO)PROPANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSY2D22FBK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-lsy2D22fbk
Reactant of Route 2
Unii-lsy2D22fbk
Reactant of Route 3
Unii-lsy2D22fbk
Reactant of Route 4
Unii-lsy2D22fbk
Reactant of Route 5
Unii-lsy2D22fbk
Reactant of Route 6
Unii-lsy2D22fbk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.